N,N-Dimethylsphingosine is a naturally occurring sphingolipid derivative found in various cell types. [] It is a methylated analog of sphingosine, a well-known bioactive lipid involved in various cellular processes. DMS has gained significant attention in scientific research due to its role as a potent and competitive inhibitor of sphingosine kinase (SphK). [] SphK catalyzes the phosphorylation of sphingosine to produce sphingosine-1-phosphate (S1P), a crucial signaling lipid involved in cell growth, survival, differentiation, and various other cellular functions. [, ]
By inhibiting SphK, DMS effectively modulates the balance between sphingosine and S1P, impacting downstream cellular signaling pathways and influencing diverse biological processes. [, ] This inhibitory activity makes DMS a valuable tool for investigating the role of S1P in various physiological and pathological conditions. [, ]
N,N-Dimethylsphingosine is an endogenous compound derived from the metabolism of ceramide, a central component in the sphingomyelin-ceramide pathway. It acts as a catabolite of ceramide and is synthesized through the action of specific methyltransferase enzymes, particularly in the brain and other tissues. Its classification includes:
The synthesis of N,N-dimethylsphingosine can occur through enzymatic pathways involving sphingosine N-methyltransferase. This process typically involves the following steps:
The enzymatic synthesis has been demonstrated in studies showing that mouse brain extracts can produce N,N-dimethylsphingosine effectively, highlighting its biological relevance in neural tissues .
N,N-Dimethylsphingosine features a complex molecular structure characterized by:
The structural analysis reveals that N,N-dimethylsphingosine possesses both hydrophobic and hydrophilic properties, allowing it to interact with various cellular membranes and receptors .
N,N-Dimethylsphingosine participates in several important chemical reactions, primarily as an inhibitor of sphingosine kinase:
These reactions underscore its role as a signaling molecule and its potential therapeutic applications.
The mechanism of action for N,N-dimethylsphingosine primarily revolves around its inhibition of sphingosine kinase and modulation of various signaling pathways:
N,N-Dimethylsphingosine exhibits several notable physical and chemical properties:
These properties are critical for its handling in laboratory settings and its applications in research.
N,N-Dimethylsphingosine has diverse applications across various scientific fields:
N,N-Dimethylsphingosine (DMS) is a bioactive sphingoid base derivative with the systematic name (2S,3R,4E)-2-(Dimethylamino)octadec-4-ene-1,3-diol and the molecular formula C₂₀H₄₁NO₂ (molar mass: 327.55 g/mol) [1] [8]. Its structure comprises an 18-carbon aliphatic chain with three critical stereochemical features:
The trans double bond induces a 30° bend in the alkyl chain, distinguishing it from saturated sphinganine analogs. This conformation facilitates membrane embedding and direct interactions with hydrophobic protein pockets. The C1 hydroxyl enables hydrogen bonding with target proteins like sphingosine kinase and Sigma-1 receptor (S1R), while the C3 hydroxyl contributes to intramolecular hydrogen bonding, stabilizing the gauche conformation of the C1–C2–C3–C4 backbone [3] [6]. The quaternary dimethylamino group elevates the pKa compared to sphingosine (estimated pKa ~9.5), enhancing cationic character at physiological pH and promoting electrostatic interactions with anionic membrane lipids or aspartate/glutamate residues in binding sites [3] [8].
Table 1: Stereochemical Features of N,N-Dimethylsphingosine
Structural Element | Chemical Description | Functional Implication |
---|---|---|
C1 | Primary alcohol (-CH₂OH) | Hydrogen bonding with target proteins (e.g., S1R, sphingosine kinase) |
C2 | Chiral center (S-configuration) with dimethylamino group | Electrostatic interactions; critical for competitive inhibition of sphingosine kinase |
C3 | Chiral center (R-configuration) with secondary alcohol | Stabilizes molecular conformation; potential phosphorylation site |
C4–C5 | Trans double bond (Δ⁴⁵) | Introduces kink in alkyl chain; enhances membrane fluidity and protein docking |
C6–C18 | Linear alkyl chain | Hydrophobic interactions with lipid bilayers or protein pockets |
The biological activity of DMS is exquisitely sensitive to structural modifications, as revealed through SAR studies:
Alkyl Chain Modifications: Truncation below 16 carbons or saturation of the Δ⁴⁵ double bond reduces sphingosine kinase (SK) inhibition potency. For example, DMS (C18 chain) inhibits SK with Kᵢ values in the low micromolar range (1–10 µM), while C12 analogs show >10-fold reduced efficacy. The Δ⁴⁵ unsaturation is critical for maintaining optimal orientation within SK’s hydrophobic pocket [2] [4] [7].
Amino Group Substitution: Methylation status dictates target selectivity. Mono-methylation at C2 retains partial SK inhibition but diminishes S1R binding. Conversely, DMS’s dimethylated amine enhances SK affinity by promoting hydrophobic interactions with Phe residues in SK’s binding cleft. Quaternary ammonium analogs (e.g., ethyl-dimethyl analogs) lose activity due to steric hindrance [2] [8].
Hydroxyl Group Roles: Removal of the C1 hydroxyl abolishes SK inhibition, confirming its role in substrate mimicry and hydrogen bonding with SK’s Asp81. The C3 hydroxyl is less critical for SK binding but essential for S1R agonism. Acetylation at C3 shifts activity toward ceramide synthase inhibition [3] [7].
Table 2: SAR of Key Sphingolipid Modifications Relative to DMS
Modification | Sphingosine Kinase Inhibition | Sigma-1 Receptor Agonism | Mechanistic Consequence |
---|---|---|---|
None (DMS) | +++ (Kᵢ ~0.1–5 µM) | +++ (Kᵢ ~120 nM) | Competitive SK inhibition; S1R oligomer dissociation |
Des-methyl (sphingosine) | ++ | +++ (Kᵢ ~40 nM) | Substrate for SK; weaker inhibition |
C1 deoxygenation | - | + | Loss of hydrogen bonding; disrupted protein docking |
Saturated alkyl chain (d18:0) | + | ++ | Reduced membrane fluidity; altered binding kinetics |
C18→C12 chain truncation | + | - | Inadequate hydrophobic anchoring |
Trimethylated amine | - | Not tested | Steric clash in SK catalytic site |
Conformational constraint studies further validate SAR: Rigid pyrrolidine-based DMS analogs (e.g., O-benzyl derivatives) with unsaturated C8 chains retain SK inhibition but lose S1R activity, demonstrating that alkyl chain flexibility is essential for multi-target engagement [4] [7].
DMS exhibits distinct physicochemical and functional properties compared to canonical sphingoid bases:
vs. Sphingosine (SPH): Both share the (2S,3R,4E) backbone, but SPH’s primary amine (pKa ~8.5) yields weaker electrostatic interactions than DMS’s tertiary amine. DMS binds S1R with ~3-fold lower affinity than SPH (SPH Kᵢ = ~40 nM; DMS Kᵢ = ~120 nM) due to steric effects of the dimethyl group. However, DMS is a more potent SK inhibitor (Kᵢ ~0.1–1 µM vs. SPH’s Kₘ ~3–10 µM) because it cannot be phosphorylated and acts as a pure competitive antagonist [2] [3] [8]. Molecular docking reveals DMS’s alkyl chain forms more van der Waals contacts with SK’s Phe540 and Leu541 than SPH, explaining its superior inhibition [4].
vs. Trimethylsphingosine: Trimethylsphingosine (quaternary ammonium) is permanently cationic but exhibits negligible SK inhibition due to steric exclusion from the catalytic site. Its rigid charge disrupts membrane partitioning, reducing bioavailability [6] [7].
vs. Phytosphingosine: Phytosphingosine’s additional C4 hydroxyl (t18:0) enhances hydrophilicity, reducing membrane permeability. It is a weak SK inhibitor (Kᵢ >20 µM) but potentiates ceramide synthase activity—unlike DMS, which elevates ceramide indirectly via SK inhibition [5] [6].
vs. Sphinganine: The saturated backbone of sphinganine (d18:0) adopts linear conformations, limiting insertion into curved membrane domains. It serves primarily as a biosynthetic intermediate with minimal activity at SK or S1R [6] [8].
Electrostatically, DMS’s dimethylamino group creates a localized positive charge shielded by methyl groups, enabling deeper membrane penetration than SPH. This facilitates access to intracellular targets like SK and S1R in the endoplasmic reticulum. In cancer models, DMS shifts the "sphingolipid rheostat" toward pro-apoptotic ceramide accumulation more effectively than SPH by blocking S1P synthesis while simultaneously activating S1R-mediated stress responses [2] [3] [5].
Table 3: Physicochemical and Functional Comparison of Key Sphingoid Bases
Property | N,N-Dimethylsphingosine | Sphingosine | Trimethylsphingosine | Phytosphingosine | Sphinganine |
---|---|---|---|---|---|
Systematic Name | (2S,3R,4E)-d18:1 dimethyl | (2S,3R,4E)-d18:1 | (2S,3R,4E)-d18:1 trimethyl | (2S,3S,4R)-t18:0 | (2S,3R)-d18:0 |
Amino Group | Tertiary (dimethyl) | Primary | Quaternary (trimethyl) | Primary | Primary |
Hydroxyl Groups | C1, C3 | C1, C3 | C1, C3 | C1, C3, C4 | C1, C3 |
Double Bonds | Δ⁴⁵ (trans) | Δ⁴⁵ (trans) | Δ⁴⁵ (trans) | None | None |
pKa (amine) | ~9.5 | ~8.5 | >11 (permanent cation) | ~8.7 | ~8.6 |
SK Inhibition | +++ | + (substrate) | - | + | - |
S1R Binding (Kᵢ) | ~120 nM | ~40 nM | Not tested | Weak | Negligible |
Membrane Fluidity | High (kinked chain) | High (kinked chain) | Low (rigid charge) | Moderate | Low (linear chain) |
Dominant Bioactivity | SK inhibition; S1R agonism | Metabolic intermediate | Membrane disruption | Ceramide synthesis | Biosynthetic precursor |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7